Product packaging for Samarium dichloride(Cat. No.:CAS No. 13874-75-4)

Samarium dichloride

Cat. No.: B088830
CAS No.: 13874-75-4
M. Wt: 221.3 g/mol
InChI Key: LELCEZVJWZMREP-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Trajectory of Samarium(II) Reagents in Organic Synthesis

Although known to inorganic chemists since the early 20th century, the application of samarium(II) reagents in organic synthesis began in earnest in 1977 with the work of Henri B. Kagan and his collaborators. acs.orgnih.govdrew.edupageplace.de Their seminal publications detailed the mild preparation of samarium(II) iodide (SmI₂) in tetrahydrofuran (B95107) (THF) and demonstrated its utility as a reducing or coupling agent. pageplace.de This reagent, now famously known as "Kagan's reagent," quickly gained prominence due to its vibrant color change from deep blue-green (Sm²⁺) to yellow (Sm³⁺) upon reaction, which allowed for easy visual monitoring of transformations. pageplace.de

The initial reports showcased the versatility of SmI₂, including its use in samarium Barbier reactions and the selective reduction of aldehydes in the presence of ketones. pageplace.de Over the following decades, the scope of SmI₂-mediated reactions expanded dramatically. It proved to be a powerful single-electron transfer (SET) agent capable of reducing a wide range of functional groups such as alkyl halides, ketones, α-functionalized carbonyl compounds, and nitro compounds. acs.orgwikipedia.orgthieme-connect.de Its capacity to form carbon-carbon bonds through reductive couplings became particularly valuable, finding extensive use in the construction of complex carbocyclic and heterocyclic frameworks, including in the total synthesis of natural products. nih.govrsc.orgnih.gov The reactivity and selectivity of SmI₂ could be finely tuned through the use of additives like hexamethylphosphoramide (B148902) (HMPA), which significantly enhances its reduction potential. nih.govwikipedia.org The development of SmI₂ chemistry marked a pivotal moment, establishing divalent lanthanides as uniquely powerful tools in the synthetic chemist's arsenal. nih.gov

Contemporary Significance of Samarium Dichloride (SmCl₂) in Chemical Transformations

Building on the foundational work with samarium(II) iodide, researchers have explored other samarium(II) halides to access different reactivity profiles. Among these, samarium(II) chloride (SmCl₂) has garnered significant interest as a more powerful reducing agent than its iodide counterpart. thieme-connect.deacs.org Its higher reduction potential allows it to effect transformations on substrates that are recalcitrant to SmI₂. acs.org

SmCl₂ is a dark brown crystalline solid that can be prepared by the reduction of samarium(III) chloride (SmCl₃) with samarium metal at high temperatures or with a lithium naphthalenide complex in THF. thieme-connect.dewikipedia.org A particularly convenient method for its use in synthesis involves its in situ generation from the reaction of SmI₂ with a chloride salt, such as lithium chloride (LiCl). thieme-connect.deacs.org More recently, efficient electrosynthesis methods have been developed using a "sacrificial" samarium anode, offering a rapid and easily controlled route to SmCl₂ and other samarium(II) reagents without the need for additional metal reductants. acs.org

The enhanced reactivity of SmCl₂ makes it a superior reagent for certain challenging reactions, providing high chemo-, regio-, and diastereoselectivity. acs.org It is used as a radical-generating agent and has found applications in catalysis for various organic transformations, including carbon-carbon bond formation. wikipedia.orgsamaterials.comontosight.ai The unique properties of SmCl₂ continue to be explored, with ongoing research focused on its application in novel reductive couplings, cascade reactions, and catalytic systems, further expanding the capabilities of divalent samarium chemistry.

Data Tables

Table 1: Physical and Chemical Properties of this compound (SmCl₂)

PropertyValueReference
Chemical Formula SmCl₂ wikipedia.org
Molar Mass 221.27 g/mol wikipedia.org
Appearance Dark brown crystals wikipedia.org
Density 3.69 g/cm³ wikipedia.org
Melting Point 855 °C (1,571 °F; 1,128 K) wikipedia.org
Crystal Structure Orthorhombic, PbCl₂ type wikipedia.org
Solubility Water soluble americanelements.com

Table 2: Comparative Redox Potentials of Samarium(II) Reagents in THF

Samarium(II) ReagentRedox Potential (V vs. SCE)Reference
SmCl₂-1.78 thieme-connect.deacs.org
SmBr₂-1.55 acs.org
Sm(OTf)₂-0.55 acs.org
SmI₂-0.89 thieme-connect.de

Structure

2D Structure

Chemical Structure Depiction
molecular formula Cl2Sm-2 B088830 Samarium dichloride CAS No. 13874-75-4

Properties

CAS No.

13874-75-4

Molecular Formula

Cl2Sm-2

Molecular Weight

221.3 g/mol

IUPAC Name

samarium;dichloride

InChI

InChI=1S/2ClH.Sm/h2*1H;/p-2

InChI Key

LELCEZVJWZMREP-UHFFFAOYSA-L

SMILES

[Cl-].[Cl-].[Sm]

Canonical SMILES

[Cl-].[Cl-].[Sm]

Other CAS No.

13874-75-4

Origin of Product

United States

Synthetic Methodologies for Samarium Dichloride

Electrochemical Synthesis of Samarium Dichloride

Electrochemical methods provide a modern and efficient route for generating divalent samarium species, avoiding the need for strong chemical reductants and often simplifying product isolation. acs.orgresearchgate.net

A highly effective electrochemical approach for producing this compound involves the use of a sacrificial samarium anode. acs.org In this process, a samarium metal rod acts as the anode in an electrolytic cell and is progressively oxidized to generate Sm(II) ions directly into the solution. researchgate.net This technique is particularly advantageous as it avoids the presence of additional metal reductants like lithium or magnesium, which can complicate subsequent reactions. acs.org

The synthesis is typically performed under galvanostatic conditions, where a constant current is applied. acs.org The samarium anode dissolves to form Sm²⁺, which then combines with chloride ions present in the electrolyte to form SmCl₂. researchgate.net This one-step electrosynthetic procedure provides a reliable and direct route to the desired divalent samarium complex. acs.org

The choice of electrolyte and supporting salt is critical to the efficiency and outcome of the electrochemical synthesis of SmCl₂. acs.org The process relies on a source of chloride ions, which is typically provided by a tetrabutylammonium (B224687) salt. researchgate.net

In a common setup, tetrahydrofuran (B95107) (THF) is used as the solvent. acs.org Tetrabutylammonium hexafluorophosphate (B91526) (nBu₄NPF₆) is often employed as a supporting electrolyte due to its high solubility in THF and the non-coordinating nature of the PF₆⁻ anion. acs.org The specific samarium(II) halide generated is determined by the anion of the tetrabutylammonium salt used as the ligand source. For the synthesis of this compound, tetrabutylammonium chloride (nBu₄NCl) is used. The samarium anode is oxidized to Sm²⁺, which then reacts with the chloride ions from nBu₄NCl to form SmCl₂ in solution. acs.orgresearchgate.net The choice of the counteranion in the samarium salt has been shown to affect the reversibility and redox potential of the Sm(II)/Sm(III) couple. nih.gov

Table 1: Components and Conditions for Electrochemical Synthesis of SmCl₂. acs.orgresearchgate.net
ComponentMaterial/ConditionFunction
AnodeSamarium Metal RodSacrificial source of Sm(II) ions
SolventTetrahydrofuran (THF)Reaction medium, stabilizes Sm(II) species
Chloride SourceTetrabutylammonium chloride (nBu₄NCl)Provides chloride ligands to form SmCl₂
Supporting ElectrolyteTetrabutylammonium hexafluorophosphate (nBu₄NPF₆)Ensures conductivity of the solution
ModeGalvanostatic (constant current)Controls the rate of Sm(II) generation

Sacrificial Samarium Anode Techniques for SmCl₂ Generation

Chemical Reduction Pathways to this compound

Traditional chemical reduction methods remain a staple for the synthesis of this compound, offering various routes from readily available samarium(III) precursors.

This compound can be prepared by the direct reduction of samarium(III) chloride (SmCl₃). wikipedia.org This can be achieved using several reducing agents and conditions. One straightforward method involves the high-temperature reduction of SmCl₃ with metallic samarium in a vacuum at 800–900 °C. wikipedia.org Alternatively, hydrogen gas can be used as the reductant at a lower temperature of 350 °C. wikipedia.org

In solution, particularly in THF, SmCl₃ can be reduced to SmCl₂ using lithium metal, often in the presence of naphthalene. wikipedia.org Mechanistic proposals also suggest that SmCl₃ can be electrochemically reduced to a Sm(II) species, which then acts as a mediator in certain organic reactions. thieme-connect.comthieme-connect.com Furthermore, recent studies have shown that active Ln(II) species can be generated from Ln(III) precursors through photocatalytic reduction. nih.gov

Table 2: Chemical Reductants for the Synthesis of SmCl₂ from SmCl₃. wikipedia.org
ReductantReaction ConditionsChemical Equation
Samarium (Sm) Metal800-900 °C, vacuum2 SmCl₃ + Sm → 3 SmCl₂
Hydrogen (H₂) Gas350 °C2 SmCl₃ + H₂ → 2 SmCl₂ + 2 HCl
Lithium (Li) MetalTHF, NaphthaleneSmCl₃ + Li → SmCl₂ + LiCl

This compound can also be generated in situ through a halide exchange reaction starting from the more commonly used samarium diiodide (SmI₂). acs.org The preparation can be realized by the reaction between SmI₂ and lithium chloride (LiCl). acs.org

This transformation is particularly relevant in catalytic systems. Mechanistic studies have provided strong evidence that during certain Sm(II)-mediated reactions that employ SmI₂ in the presence of a chloride source like trimethylsilyl (B98337) chloride (TMSCl), the SmI₂ is converted into SmCl₂. chemrxiv.org The silyl (B83357) chloride captures the oxygen from intermediates, generating chloride ions in the process. These chloride ions have a higher affinity for Sm(II) than iodide, leading to an in-situ transformation from SmI₂ to SmCl₂. This is a significant finding, as SmCl₂ is known to be a more powerful reductant than SmI₂, which can broaden the scope of accessible reactions. chemrxiv.org

Mechanistic Investigations of Samarium Dichloride Reactivity

Single-Electron Transfer (SET) Processes Mediated by Samarium Dichloride

Samarium(II) compounds, including this compound (SmCl₂), are recognized for their role as single-electron transfer (SET) agents in organic synthesis. nih.govrsc.orgacs.org The reactivity of SmCl₂ is rooted in its ability to donate a single electron, a process that can initiate a variety of chemical transformations through the generation of radical intermediates. nih.govrsc.orgnih.gov The course of these reactions, and the nature of the intermediates formed, can be significantly influenced by the surrounding chemical environment, including the choice of solvents and additives. nih.govchemistry-chemists.com

The generation of these transient species can be influenced by various factors. For example, in certain reactions, a chiral samarium ketyl radical species can be formed, which then undergoes stereoselective cyclization. chinesechemsoc.org The formation of such intermediates allows for transformations that might not be achievable through other methods. chinesechemsoc.org The characterization of these short-lived radical intermediates often relies on indirect evidence from product analysis and mechanistic studies, though in some systems, spectroscopic observation has been possible. jiaolei.group

The reactivity of samarium(II) reagents is significantly enhanced in the presence of proton donors, such as water or alcohols. researchgate.netresearchgate.net This enhancement is often attributed to Proton-Coupled Electron Transfer (PCET) mechanisms, where the transfer of an electron and a proton occur in a concerted or stepwise manner. nih.govresearchgate.netacs.orgresearchgate.net PCET pathways can avoid the formation of high-energy charged intermediates that would be generated in a simple electron transfer followed by protonation. acs.org

In the context of SmCl₂ and other samarium(II) halides, the addition of water has been shown to enable the reduction of challenging substrates through PCET. researchgate.netnih.gov The coordination of water to the samarium(II) center weakens the O-H bond, facilitating the transfer of a hydrogen atom. researchgate.netnih.govacs.org For SmCl₂, the weakening of the O-H bond of a coordinated water molecule is estimated to be in the range of 83 to 88.5 kcal/mol. researchgate.netnih.govacs.org This coordination-induced bond weakening is a critical factor in the enhanced reactivity of the SmCl₂-water system. researchgate.netnih.gov

Mechanistic studies have provided evidence for both concerted and stepwise PCET pathways in reactions involving samarium(II) complexes. researchgate.netnih.gov For example, the reduction of certain carbonyls by SmI₂-water has been shown to proceed through a concerted PCET, while others follow a more asynchronous pathway. nih.gov The specific mechanism can depend on the nature of the substrate and the reaction conditions. diva-portal.org The study of kinetic isotope effects can be a valuable tool in distinguishing between these different PCET mechanisms. mdpi.com

Formation and Characterization of Transient Radical Intermediates

Coordination Environment and Reactivity Modulation in this compound Systems

The reactivity of this compound is not solely an intrinsic property of the Sm(II) ion but is profoundly influenced by its coordination environment. The nature of the halide, the coordinating solvent, and the presence of additives all play a crucial role in modulating the reducing power and selectivity of the reagent system. chemistry-chemists.comgu.se

While samarium diiodide (SmI₂) is the most commonly used samarium(II) halide, SmCl₂ and samarium dibromide (SmBr₂) are known to be more reactive reductants. gu.se However, their lower solubility in common organic solvents has limited their application. gu.se The identity of the halide ligand has a significant effect on the coordination of other molecules, such as water, and consequently on the reactivity of the resulting complex. acs.org

The table below summarizes the comparative aspects of divalent samarium halides.

PropertyThis compound (SmCl₂)Samarium Dibromide (SmBr₂)Samarium Diiodide (SmI₂)
Reactivity More reactive than SmI₂ gu.seMore reactive than SmI₂ gu.seMost commonly used uni.edu
Solubility Low in organic solvents gu.seLow in organic solvents gu.seSoluble up to 0.1 M in THF chemrxiv.org
Halide Dissociation in Water Least dissociation researchgate.netnih.govIntermediate dissociation researchgate.netnih.govGreatest dissociation researchgate.netnih.gov
Water Coordination Number Lower researchgate.netnih.govIntermediate researchgate.netnih.govHigher researchgate.netnih.gov
Resulting Reducing Power More powerful system researchgate.netnih.gov-Less powerful system researchgate.netnih.gov

The reactivity of samarium(II) reagents is dramatically influenced by the choice of solvent and the addition of Lewis basic or acidic additives. rsc.orgchemistry-chemists.com Tetrahydrofuran (B95107) (THF) is a common solvent for these reactions. chemrxiv.org Additives are used to fine-tune the reduction potential and selectivity. rsc.org

Hexamethylphosphoramide (B148902) (HMPA) is a prominent Lewis basic additive that significantly increases the reducing power of Sm(II) reagents. nih.govrsc.org HMPA coordinates to the Sm(II) ion, displacing other ligands and stabilizing the resulting Sm(III) oxidation state after electron transfer. rsc.orgchemrxiv.org This coordination alters the redox potential of the samarium complex, making it a more potent reductant. acs.org For instance, the reduction potential of SmI₂ can be significantly increased in the presence of HMPA. nih.gov While highly effective, HMPA is a known carcinogen, which has prompted searches for alternatives. gu.se

Trimethylsilyl (B98337) chloride (TMSCl) is another important additive. In some catalytic systems involving Sm(II), TMSCl is crucial for regenerating the active Sm(II) species from the Sm(III) product. chemistry-chemists.comacs.org Mechanistic studies have shown that in certain catalytic reactions starting with SmI₂, the reagent can be transformed into the more reactive SmCl₂ in the presence of TMSCl. chemrxiv.orgacs.org

The table below outlines the effects of common additives on this compound systems.

AdditiveTypeRoleEffect on Reactivity
Hexamethylphosphoramide (HMPA) Lewis BaseCoordinates to Sm(II), stabilizes Sm(III) rsc.orgchemrxiv.orgSignificantly increases reducing power nih.govrsc.org
Trimethylsilyl chloride (TMSCl) Lewis AcidCan facilitate regeneration of Sm(II) chemistry-chemists.comacs.orgCan lead to in situ formation of SmCl₂ chemrxiv.orgacs.org
Water Proton Source/LigandWeakens its own O-H bond upon coordination researchgate.netnih.govEnhances reactivity via PCET mechanisms researchgate.netnih.gov

The addition of water has a profound effect on the reducing power of samarium(II) halides. researchgate.netnih.gov While Sm(II) ions are highly susceptible to oxidation in aqueous environments, controlled addition of water to non-aqueous solutions of SmCl₂ creates a super-reductant. researchgate.netnih.govacs.org

Studies have shown that the coordination of water to the Sm(II) center leads to a significant weakening of the water's O-H bond. researchgate.netnih.govacs.org For SmCl₂, this bond weakening is estimated to be between 83 and 88.5 kcal/mol. researchgate.netnih.govacs.org This makes the coordinated water a potent proton donor in a proton-coupled electron transfer (PCET) process. researchgate.netnih.gov

Interestingly, the degree of this effect varies with the halide. Born-Oppenheimer molecular dynamics simulations indicate that SmCl₂ shows the least halide dissociation in water compared to SmBr₂ and SmI₂. researchgate.netnih.gov This results in a lower number of water molecules directly coordinated to the samarium ion. researchgate.netnih.gov This less solvated Sm(II) center in the case of SmCl₂ leads to a more powerful reducing system. researchgate.netnih.gov The effective redox potential of these Sm(II)-water complexes is significantly higher than what is measured by ground-state electrochemical methods, highlighting the dynamic nature of these reactive species. acs.orgacs.orgresearchgate.net

Applications of Samarium Dichloride in Advanced Organic Synthesis

Samarium Dichloride-Mediated Carbon-Carbon Bond Formations

The formation of carbon-carbon bonds is a cornerstone of organic synthesis. nih.gov this compound has proven to be an invaluable tool in this endeavor, enabling a variety of coupling and cyclization reactions with high levels of control and efficiency. samaterials.comnih.govrsc.org

Reductive Coupling Reactions: Barbier-type and Pinacol-type Mechanisms

This compound is widely employed in Barbier-type reactions, which involve the reductive coupling of an alkyl halide with a carbonyl compound. nih.govorganic-chemistry.org Unlike the sequential nature of Grignard reactions, the Barbier reaction occurs in a single step where the alkyl halide, carbonyl compound, and the samarium reductant are mixed together. researchgate.net The reaction is believed to proceed through the formation of an organosamarium intermediate via two successive single-electron transfers from this compound to the alkyl halide. nih.gov This intermediate then adds to the carbonyl group. nih.gov The intramolecular version of the Barbier reaction is particularly effective for creating five- to eight-membered carbocyclic rings. nih.gov

Pinacol-type coupling reactions, which involve the reductive dimerization of two carbonyl compounds to form a 1,2-diol, are also efficiently promoted by this compound. nih.govchemistry-chemists.com This reaction is particularly useful for the synthesis of symmetrical diols. organic-chemistry.org The mechanism involves the initial reduction of the carbonyl group to a ketyl radical. nih.gov Two of these radicals can then couple to form the pinacol (B44631) product. Intramolecular pinacol couplings are highly effective for forming cyclic diols, often with high stereoselectivity, favoring the formation of cis-diols due to chelation control by the samarium ion. libretexts.org

Table 1: Examples of this compound-Mediated Reductive Coupling Reactions

Reaction TypeSubstratesProductKey Features
Barbier-typeAlkyl halide, Ketone/AldehydeAlcoholOne-pot synthesis, effective for intramolecular cyclizations. nih.govresearchgate.net
Pinacol-type2 x Ketone/Aldehyde1,2-DiolDimerization, high stereoselectivity in intramolecular versions. nih.govlibretexts.org

Intramolecular Carbonyl-Alkene/Alkyne Cyclizations and Stereocontrol

One of the most significant applications of this compound is in mediating the intramolecular cyclization of carbonyl compounds with alkenes and alkynes. nih.govrsc.orgnih.gov This reaction class is initiated by the reduction of the carbonyl group to a ketyl radical, which then adds to the unsaturated carbon-carbon bond. nih.gov These cyclizations are particularly valuable for constructing five- and six-membered rings with a high degree of stereocontrol. acs.orgdntb.gov.ua

The stereochemical outcome of these reactions is often influenced by the formation of a chelated transition state, where the samarium ion coordinates to both the ketyl radical and the alkene or alkyne, directing the cyclization to a specific face of the molecule. acs.org This has been successfully applied in the synthesis of complex natural products where precise control of stereochemistry is crucial. nih.govrsc.org For instance, 5-exo-trig ketyl radical cyclizations are a reliable method for constructing five-membered rings with excellent stereocontrol. acs.org The use of additives can further influence the reactivity and selectivity of these transformations. rsc.org this compound has been successfully used to perform intramolecular reductive couplings of carbonyl groups with alkynes, leading to the formation of cyclic products, including those containing heteroatoms like oxygen or nitrogen. capes.gov.br

Radical Alkene/Alkyne Additions and Domino Processes

This compound can initiate radical additions to alkenes and alkynes by reducing an organic halide or another suitable precursor to generate a carbon-centered radical. nih.gov This radical can then add to a tethered alkene or alkyne in an intramolecular fashion, most commonly leading to the formation of five-membered rings. nih.gov This methodology has been extended to domino processes, where the initial cyclization event is followed by one or more subsequent reactions, allowing for the rapid construction of complex polycyclic systems from simple precursors. nih.gov

These radical cyclizations can be terminated by reduction of the resulting radical to an anion, which is then protonated, or by a second carbon-carbon bond-forming event. The versatility of this compound in initiating these radical processes has made it a key reagent in the synthesis of a wide range of complex molecules.

Reformatsky-type and Aldol-type Reaction Variants

The Reformatsky reaction, traditionally employing zinc, involves the reaction of an α-halo ester with a carbonyl compound to form a β-hydroxy ester. wikipedia.org this compound has emerged as a powerful alternative for promoting this transformation. nih.govbeilstein-journals.org The reaction proceeds through the formation of a samarium enolate, which is less basic than its lithium or magnesium counterparts, allowing for a broader range of functional group tolerance. beilstein-journals.org The intramolecular version of the this compound-mediated Reformatsky reaction is particularly effective, often proceeding with high yields and stereoselectivities due to chelation effects. nih.gov

This compound also facilitates aldol-type reactions. rsc.org For instance, the reduction of α-diketones can lead to the formation of a samarium enediolate, which can then undergo an intramolecular aldol (B89426) reaction to produce cyclic diols with controlled stereochemistry. nih.gov Similarly, intermolecular aldol-type reactions between phenacyl bromides and various carbonyl compounds have been successfully mediated by this compound, affording β-hydroxy ketones. rsc.org

This compound-Enabled Functional Group Reductions

Beyond its role in carbon-carbon bond formation, this compound is a highly effective reagent for the selective reduction of various functional groups. rsc.org Its tunable reactivity, often modulated by additives, allows for chemoselective transformations in the presence of other sensitive functionalities. rsc.orgpageplace.de

Selective Reduction of Carbonyl Compounds and Enones

This compound can selectively reduce aldehydes in the presence of ketones, a transformation that can be challenging with other reducing agents. chemistry-chemists.com The reduction of ketones and aldehydes to their corresponding alcohols proceeds smoothly. organic-chemistry.org The combination of this compound with a proton source is often used for these reductions. Furthermore, sterically hindered and enolizable ketones can be effectively reduced using a combination of samarium diiodide and trimethylsilyl (B98337) chloride. rsc.org

In the context of α,β-unsaturated carbonyl compounds (enones), this compound can effect either 1,2-reduction of the carbonyl group or 1,4-conjugate reduction of the double bond, depending on the reaction conditions and the substrate. nih.gov The conjugate reduction of α,β-unsaturated carbonyl compounds provides a route to samarium enolates, which can then participate in subsequent reactions. This selective reduction is a valuable tool in multi-step syntheses where precise control over reactivity is essential. rsc.org

Reductions of Organic Halides, Sulfoxides, and Sulfones

This compound and its more commonly utilized counterpart, samarium(II) iodide (SmI₂), are potent single-electron transfer reagents capable of reducing a variety of organic functional groups, including organic halides, sulfoxides, and sulfones. jove.comwikipedia.org The reactivity and selectivity of these reductions can often be tuned by the choice of solvent and the use of additives. jove.comrsc.org

The reduction of organic halides to their corresponding alkanes is a well-established transformation using samarium(II) reagents. researchgate.netlycoming.edu The process involves the transfer of an electron from the samarium(II) species to the organic halide, leading to the formation of a radical intermediate, which can then be further reduced and protonated to yield the alkane. nih.gov The efficiency of this hydrodehalogenation can be significantly influenced by additives. For instance, the use of hexamethylphosphoramide (B148902) (HMPA) as a cosolvent has been shown to dramatically increase the rate of reduction of both alkyl and aryl halides. lycoming.edu In the absence of HMPA, these reactions can be significantly slower. lycoming.edu The reduction of benzyl (B1604629) halides using a Cp₂TiCl₂/Sm system has also been reported to result in dehalogenation-coupling to form bibenzyls. tandfonline.com

Samarium(II) iodide exhibits remarkable chemoselectivity, allowing for the reduction of sulfones and sulfoxides to the corresponding sulfide (B99878) without affecting other carbonyl-containing functional groups like esters, ketones, and amides. wikipedia.org This selectivity is attributed to the slower reaction rate of SmI₂ with carbonyls compared to its reaction with sulfones and sulfoxides. wikipedia.org The reduction of sulfoxides to sulfides has been demonstrated using a Cp₂TiCl₂/Sm system, which is believed to form a samarium-titanium multinuclear complex that acts as the reducing agent. tandfonline.com This system has been shown to be effective for a range of aryl and alkyl sulfoxides, proceeding smoothly under mild conditions. tandfonline.com Additionally, SmI₂-promoted reductive cyclizations of vinylsulfones with aldehydes have been utilized in the synthesis of complex polyethers. acs.org

Table 1: Reduction of Organic Halides with Samarium(II) Reagents

Substrate Reagent/System Additive/Conditions Product Yield (%) Reference
Alkyl/Aryl Halides SmI₂ 5% HMPA in THF, 10 min Dehalogenated Product Near Quantitative lycoming.edu
Benzyl Halides Cp₂TiCl₂/Sm THF, r.t. Bibenzyl Good tandfonline.com
O-acetyl chlorohydrins SmI₂ Photoinduced Alkenes High Stereoselectivity organic-chemistry.org

Table 2: Reduction of Sulfoxides with Cp₂TiCl₂/Sm System

Sulfoxide Substrate (R¹-SO-R²) Product (R¹-S-R²) Yield (%) Reference
R¹=Ph, R²=Me Phenyl methyl sulfide 88 tandfonline.com
R¹=Ph, R²=Et Phenyl ethyl sulfide 85 tandfonline.com
R¹=Ph, R²=n-Pr Phenyl n-propyl sulfide 82 tandfonline.com
R¹=Ph, R²=i-Pr Phenyl isopropyl sulfide 77 tandfonline.com
R¹=Ph, R²=n-Bu Phenyl n-butyl sulfide 80 tandfonline.com
R¹=R²=Ph Diphenyl sulfide 86 tandfonline.com
R¹=R²=p-CH₃C₆H₄ Di-p-tolyl sulfide 85 tandfonline.com
R¹=R²=p-ClC₆H₄ Di-p-chlorophenyl sulfide 82 tandfonline.com

Reductive Transformations of Imines and Nitro Groups

Samarium-based reagents are effective for the reductive transformation of nitrogen-containing functional groups such as imines and nitro groups. These reactions provide valuable pathways to amines and other nitrogenous compounds.

The reduction of nitro groups to the corresponding primary amines is a key transformation in organic synthesis. Aromatic nitro compounds can be efficiently reduced to aromatic amines using samarium metal in the presence of a catalytic amount of iodine or under ultrasound irradiation with ammonium (B1175870) chloride. This method is applicable to a wide range of aromatic systems, from monocyclic to polycyclic. For aliphatic nitro compounds, samarium(II) iodide in a THF/methanol mixture has been shown to reduce primary, secondary, and tertiary nitroalkanes to either hydroxylamines or amines, depending on the reaction conditions and stoichiometry of the reagent. mdma.ch Generally, using 4 molar equivalents of SmI₂ leads to hydroxylamines, while 6 equivalents can produce the corresponding amines. mdma.ch

Imines can also undergo reductive transformations mediated by samarium. The reductive dimerization of imines to form vicinal diamines can be achieved using samarium metal with a catalytic amount of iodine. This reaction is proposed to proceed through a single-electron transfer to the C=N bond, followed by radical-radical coupling. In some cases, depending on the substrate and reaction pathway competition, the formation of monoamines as byproducts is observed. Furthermore, the reduction of N-acylated indolyl sulfinyl imines promoted by samarium(II) iodide has been shown to yield polycyclic tertiary carbinamines. researchgate.net The reaction mechanism is thought to involve the reductive cleavage of the sulfur group prior to the cyclization of the intermediate imine.

Table 3: Reduction of Nitroalkanes with Samarium(II) Iodide

Substrate SmI₂ Equivalents Product Yield (%) Reference
1-Nitro-3-(t-butyldiphenylsilyloxy)propane 4 1-Hydroxylamino-3-(t-butyldiphenylsilyloxy)propane 79 mdma.ch
2-Nitro-4-(t-butyldiphenylsilyloxy)butane 4 2-Hydroxylamino-4-(t-butyldiphenylsilyloxy)butane 85 mdma.ch
1-Nitro-3,3-(ethylenedioxy)butane 4 1-Hydroxylamino-3,3-(ethylenedioxy)butane 55 mdma.ch
1-Nitro-4-(t-butyldiphenylsilyloxy)butane 6 1-Amino-4-(t-butyldiphenylsilyloxy)butane 82 mdma.ch

Cascade and Sequential Reactions Driven by this compound

This compound and related samarium(II) reagents are exceptionally useful in promoting cascade or sequential reactions, which allow for the construction of complex molecular architectures in a single operational step. rsc.orgacs.org These reactions often combine radical and ionic processes, leveraging the single-electron transfer capability of the samarium reagent. rsc.orgresearchgate.net

One significant application is in radical-alkene or radical-alkyne coupling reactions. nih.gov In these sequences, a radical is generated by the reduction of an organic halide or sulfone with SmI₂. nih.gov This radical can then undergo an intramolecular cyclization onto a tethered alkene or alkyne, creating a new carbon-carbon bond and a new radical intermediate, which is subsequently reduced by another equivalent of SmI₂ and protonated to afford the final product. researchgate.net These cascade reactions are particularly effective for constructing five-membered rings. nih.gov Such strategies have been employed in the total synthesis of various natural products. rsc.org

This compound, along with chromium dichloride, has been utilized in highly stereoselective sequential reactions to synthesize (E)-α,β-unsaturated esters from aldehydes and ethyl dibromoacetate. acs.orgorganic-chemistry.org The proposed mechanism involves the initial formation of a samarium enolate from ethyl dibromoacetate. acs.org This enolate then participates in an aldol-type reaction with an aldehyde to form a 2-bromoester intermediate. acs.org Subsequent metalation and β-elimination, driven by the samarium reagent, yield the (E)-α,β-unsaturated ester with high stereoselectivity. acs.org This sequential process is advantageous due to its simplicity and the use of readily available starting materials. organic-chemistry.org The reaction proceeds efficiently at room temperature when using SmI₂, while the analogous reaction with CrCl₂ requires heating. organic-chemistry.org

Furthermore, SmI₂-mediated cascade reactions have been developed for the synthesis of complex polycyclic structures. For instance, a cascade involving an ethoxycarbonyl-substituted side-chain has been shown to produce unique tetracyclic spiro-γ-lactams from N-acylated indolyl imines. The ability of samarium(II) reagents to initiate a sequence of bond-forming events makes them a powerful tool for rapidly increasing molecular complexity. acs.orgchimia.ch

Catalytic Strategies Employing Samarium Dichloride

Design and Development of Catalytic Samarium(II) Systems

The transition from stoichiometric to catalytic samarium(II) reactions has necessitated innovative strategies to ensure efficient catalyst turnover. The primary challenge lies in the regeneration of the active Sm(II) species from the Sm(III) state, which is formed after the single-electron transfer (SET) to the substrate. chemrxiv.orgharvard.edu The strong samarium(III)-oxygen bond formed in many reactions makes this turnover particularly difficult. harvard.edu

Several mechanistic pathways have been devised to achieve the catalytic turnover of samarium(II). A predominant method involves the use of a stoichiometric co-reductant. organic-chemistry.org Metals such as magnesium or zinc amalgam are commonly employed to reduce the Sm(III) species back to the catalytically active Sm(II) state. organic-chemistry.orgrsc.org Electrochemical methods, utilizing samarium metal as the electrode material, have also been developed to provide an efficient and additive-free catalytic system. chemrxiv.org

More recently, a "radical-relay" approach has been pioneered, which circumvents the need for an external co-reductant. organic-chemistry.orgresearchgate.net This strategy relies on a carefully designed reaction sequence where the substrate itself facilitates the regeneration of the Sm(II) catalyst. The process typically begins with a reversible SET from Sm(II) to the substrate, initiating a cascade of radical reactions. organic-chemistry.orgresearchgate.net The final step involves a back electron transfer from a radical intermediate to the Sm(III) center, thus regenerating the Sm(II) catalyst and liberating the product. organic-chemistry.org This has been successfully applied in intermolecular radical couplings, for instance, between aryl cyclopropyl (B3062369) ketones and alkynes. researchgate.net

Photochemical methods are also emerging as a viable strategy for Sm(III) to Sm(II) reduction. thieme-connect.de These photodriven processes can regenerate the active Sm(II) species, enabling its use in catalytic reductive cross-coupling reactions. chemrxiv.orgthieme-connect.de

The efficiency and scope of catalytic samarium(II) systems are profoundly influenced by the interplay between co-reductants and ligands. In systems that rely on a co-reductant, magnesium is frequently used in conjunction with a silyl (B83357) chloride, such as trimethylsilyl (B98337) chloride (TMSCl). liverpool.ac.ukacs.org Mechanistic studies have revealed that in such systems, SmI₂ is often converted into the more potent reductant, samarium dichloride (SmCl₂), during the reaction. liverpool.ac.ukchemrxiv.orgacs.org The chloride ions generated from the silylating agent facilitate this transformation, thereby expanding the range of possible reactions. liverpool.ac.ukchemrxiv.org

Ligands play a crucial role in modulating the reactivity and selectivity of the samarium catalyst. Additives are generally categorized as Lewis bases, proton sources, or inorganic salts. organic-chemistry.org Strong Lewis bases, like hexamethylphosphoramide (B148902) (HMPA), can coordinate to the samarium ion, enhancing its reducing power by stabilizing the Sm(III) oxidation state. liverpool.ac.ukorganic-chemistry.org The choice of ligand can have a significant impact on the reaction outcome. For example, in certain catalytic reductions, the use of tetraglyme (B29129) as a ligand in combination with a proton donor works well, whereas HMPA is less effective with most proton donors except for 2,2,2-trifluoroethanol (B45653) (TFE). liverpool.ac.uk The coordination of ligands with oxygen or nitrogen donor atoms is critical for achieving high stereoselectivity in asymmetric transformations. organic-chemistry.org

The combination of a co-reductant like Mischmetall (a mixture of rare-earth metals) with catalytic SmI₂ has also proven effective for various transformations, including Barbier-type reactions. acs.org The selection of the appropriate ligand and co-reductant is therefore a key consideration in the design of efficient and selective catalytic cycles involving this compound.

Mechanistic Approaches for Samarium(II) Catalyst Turnover

Applications of Catalytic this compound in Synthetic Transformations

Catalytic systems based on this compound have found valuable applications in a range of synthetic transformations, from the reduction of functional groups to the formation of complex carbon-carbon bonds. liverpool.ac.ukrsc.org

The development of catalytic Sm(II) systems has enabled the efficient reduction of various functional groups that were previously challenging. For instance, nitriles can be reduced to primary amines using catalytic SmI₂ activated by Lewis bases. organic-chemistry.org This method presents an attractive alternative to traditional, more hazardous reducing agents. organic-chemistry.org While many reductions are reported with SmI₂, the in situ formation of SmCl₂ in the presence of chloride additives suggests the latter is often the key catalytic species. thieme-connect.de The SmI₂/water/amine system has been shown to be effective for the reductive cleavage of various protecting groups and the reduction of nitroalkenes. gu.se

The deoxygenation of alcohols via their toluate derivatives has also been achieved using catalytic samarium(II) iodide, showcasing the versatility of these systems. organic-chemistry.org Furthermore, samarium metal in aqueous HCl, which would generate SmCl₂ in situ, acts as an environmentally benign system for the reduction of aliphatic aldehydes to alcohols. organic-chemistry.org

This compound-based catalytic systems are particularly powerful in mediating carbon-carbon bond-forming reactions. Intramolecular ketyl-olefin coupling reactions, which produce functionalized carbocycles, are a prime example. rsc.org These reactions proceed via a ketyl radical intermediate and often exhibit high diastereoselectivity. rsc.org The use of HMPA as a ligand has been instrumental in developing catalytic Sm(II) 5-exo-trig ketyl olefin cyclization reactions. liverpool.ac.ukresearchgate.net

Pinacol (B44631) couplings, which form vicinal diols from two carbonyl compounds, have been successfully rendered catalytic. A complex of samarium diiodide with tetraglyme, in the presence of magnesium and dichlorodimethylsilane (B41323) (Me₂SiCl₂), catalyzes the intermolecular pinacol coupling of both aromatic and aliphatic aldehydes with high diastereoselectivity. organic-chemistry.orgnih.gov The in situ generation of a more reactive samarium species, likely involving chloride, is crucial for this process. organic-chemistry.org Intramolecular versions of this reaction also proceed with excellent diastereomeric excess. organic-chemistry.orgnih.gov

The Reformatsky reaction, another key C-C bond-forming reaction, can be promoted by a catalytic amount of SmI₂ with magnesium as the co-reductant. liverpool.ac.uk This has been applied in the total synthesis of complex natural products. d-nb.infotheaic.org Similarly, Barbier-type reactions have been achieved using catalytic systems. organic-chemistry.org

Below is a table summarizing the results of catalytic samarium(II)-mediated pinacol couplings.

Aldehyde SubstrateCatalyst SystemDiastereomeric Ratio (dl/meso)Yield (%)
Benzaldehyde10 mol% SmI₂/tetraglyme, Mg, Me₂SiCl₂19:8175
4-Chlorobenzaldehyde10 mol% SmI₂/tetraglyme, Mg, Me₂SiCl₂19:8180
4-Methoxybenzaldehyde10 mol% SmI₂/tetraglyme, Mg, Me₂SiCl₂21:7972
Cyclohexanecarboxaldehyde10 mol% SmI₂/tetraglyme, Mg, Me₂SiCl₂95:570
Pivalaldehyde10 mol% SmI₂/tetraglyme, Mg, Me₂SiCl₂95:565
Data sourced from Aspinall, H. C.; Greeves, N.; Valla, C. Org. Lett. 2005, 7 (10), 1919–1922. organic-chemistry.orgnih.gov

Advanced Characterization and Theoretical Studies of Samarium Dichloride

Computational Chemistry and Molecular Dynamics Simulations

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the intricate electronic structure and predicting the reactivity of samarin dichloride (SmCl₂) and related samarium(II) species. usd.edu These calculations are challenging due to the high atomic weight of samarium, which necessitates the consideration of relativistic effects, and the open f-shell electronic configuration of the Sm(II) ion. mdpi.com

Theoretical studies have often focused on samarium(II) diiodide (SmI₂) as a model system, which provides valuable insights applicable to SmCl₂. usd.edumdpi.com DFT calculations have been employed to understand the speciation of samarium(II) and samarium(III) complexes with various ligands, including halides, water, and tetrahydrofuran (B95107) (THF). usd.edu For instance, investigations into the thermodynamics of seven-coordinate Sm(II) and Sm(III) species have been performed to elucidate reaction mechanisms. usd.edu DFT predicts that in THF, iodide ions remain coordinated to the samarium center, but they tend to decoordinate in aqueous solutions. usd.edu

The choice of functional and basis set is critical for obtaining accurate results. A range of functionals, such as PBE, ωB97-X, PBE0, BHandHLYP, and M062X, have been screened to find the best agreement with experimental data, particularly from X-ray absorption spectroscopy. acs.org Time-dependent DFT (TD-DFT) calculations have been successfully used to reproduce the spectral features of samarium L₃-edge X-ray absorption spectra, which provides a synergistic approach to understanding the electronic structure and bonding in these complexes. rsc.org These validated computational models can then be used to explore the electronic ground states of proposed reaction intermediates. acs.org

DFT calculations have also been instrumental in modeling single electron transfer (SET) processes, a hallmark of Sm(II) reactivity. mdpi.com For example, the SET from samarium diiodide to acetone (B3395972) has been modeled, with calculations predicting an endothermic electron transfer. researchgate.net The PBE0-D3(BJ) functional, when used with a small core pseudopotential, has shown good agreement with higher-level CASPT2 calculations. researchgate.net These computational approaches allow for the detailed examination of how the coordination environment, including the explicit first solvation shell, influences the steric and electronic outcomes of reactions. mdpi.com

Table 1: Selected Functionals Used in DFT Studies of Samarium Complexes

FunctionalPercentage of Hartree-Fock (HF) ExchangeApplicationReference
PBE0%Screening for L₃-edge spectra calculation acs.org
ωB97-X16%Screening for L₃-edge spectra calculation acs.org
PBE025%Screening for L₃-edge spectra calculation; SET modeling mdpi.comacs.org
BHandHLYP50%Screening for L₃-edge spectra calculation acs.org
M062X54%Screening for L₃-edge spectra calculation; Aqueous microsolvation simulations acs.orgresearchgate.net

Understanding the solvation structure of divalent samarium is crucial for predicting its reactivity, as the coordinating solvent molecules play a direct role in the reaction mechanism. mdpi.comresearchgate.net Computational modeling, particularly Born-Oppenheimer molecular dynamics (BOMD) simulations and discrete-continuum solvation models, has provided significant insights into the solvation shells of Sm(II) ions. researchgate.netresearchgate.netacs.org

Studies on SmCl₂ in aqueous solutions have shown the importance of the Sm-X (halide) interaction and bond distance upon the addition of water. researchgate.netacs.org BOMD simulations indicate that SmCl₂ exhibits less halide dissociation compared to SmI₂ and SmBr₂ in THF-water mixtures. researchgate.net This results in a lower coordination number of water molecules around the samarium ion in the SmCl₂ system, which in turn creates a more powerful reducing agent. researchgate.net The coordination of water to the Sm(II) center leads to a significant weakening of the water's O-H bond, a phenomenon termed coordination-induced bond weakening, which is critical for the system's reactivity. researchgate.net For SmCl₂, this bond weakening is estimated to be in the range of 83 to 88.5 kcal/mol. researchgate.net

The structure of the first solvation shell is a key determinant of reactivity. mdpi.com In aqueous solutions, BOMD simulations predict a rigid first solvation shell for Sm(II) at a distance of 2.6 to 3.4 Å, with a coordination number of approximately 8.4 water molecules. researchgate.net A softer, second solvation sphere is predicted to exist from 3.5 to about 6 Å. researchgate.net The Sm(II)-O radial distribution function shows excellent agreement with experimental EXAFS data for Sr²⁺, an ion with a similar ionic radius. researchgate.net

In organic solvents like THF, the explicit treatment of the first solvation shell is essential for accurately modeling reaction outcomes. mdpi.com The seven-coordinate SmI₂(THF)₅ complex is a common model system. mdpi.com The use of cosolvents like hexamethylphosphoramide (B148902) (HMPA) is known to increase the reduction potential of Sm(II) reagents. mdpi.com Modeling studies account for this by explicitly replacing THF molecules with HMPA in the first coordination sphere, while the bulk solvent effects are treated with an implicit solvation model like COSMO. mdpi.com

Table 2: Comparison of Solvation Properties for Divalent Samarium Halides

PropertySmCl₂SmBr₂SmI₂Reference
Halide Dissociation in THF/H₂OLeastIntermediateMost researchgate.net
Water Coordination NumberLowerHigherHigher researchgate.net
Estimated O-H Bond Weakening (kcal/mol)83 - 88.5N/AN/A researchgate.net
First Solvation Shell (H₂O)Rigid, 2.6-3.4 ÅN/AN/A researchgate.net

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Spectroscopic Probes for Samarium Dichloride and its Reaction Intermediates

UV-Visible (UV-Vis) absorption spectroscopy is a fundamental technique for monitoring the oxidation state and coordination environment of samarium ions in solution. researchgate.nettdl.org The electronic transitions within the samarium ion and charge-transfer bands are sensitive to changes in the metal's oxidation state and the identity of its ligands. acs.orgacs.org

For divalent samarium complexes, UV-Vis spectroscopy allows for the identification of characteristic absorption bands. tdl.org The formation of Sm(II) can be confirmed through its distinct UV-Vis spectrum. researchgate.net For instance, the UV-Vis spectrum of electrochemically generated SmCl₂ in THF has been reported for the first time, providing a valuable reference. acs.org In comparison to SmI₂, the charge-transfer bands for SmCl₂ and SmBr₂ in THF are shifted to lower wavelengths, which is indicative of their increased reducing power. acs.org

The technique is also highly effective for studying the influence of solvents and additives on the samarium coordination sphere. The addition of water to a SmI₂/THF solution causes a shift in the UV-Vis absorption peaks, which has been rationalized using TD-DFT calculations to model the underlying electronic transitions in different solvent environments. researchgate.net Similarly, the effect of different halide ligands (Cl⁻, Br⁻, I⁻) and other coordinating species on the electronic properties of Sm(II) can be systematically investigated and correlated with their redox potentials. acs.org While UV-Vis is powerful for studying Sm(II), it is noteworthy that trivalent samarium is often not detectable by this method in certain environments, such as LiCl-KCl eutectic melts. osf.io

Table 3: UV-Vis Absorption Maxima (λₘₐₓ) for Samarium(II) Halides in THF

Compoundλₘₐₓ (nm)CommentsReference
SmCl₂Shifted to lower wavelengths vs. SmI₂Suggests increased reducing properties acs.org
SmBr₂Shifted to lower wavelengths vs. SmI₂Suggests increased reducing properties acs.org
SmI₂557, 618Reference spectrum acs.org

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a highly specific technique for detecting and characterizing species with unpaired electrons, such as free radicals and certain metal ions. openmedscience.com In the context of this compound chemistry, which is dominated by single-electron transfer (SET) mechanisms, ESR is an invaluable tool for identifying transient radical intermediates. researchgate.netnih.gov

Although direct ESR studies on SmCl₂ are not widely reported, research on the closely related SmI₂ provides clear evidence of the utility of this technique. ESR spectroscopy has been used to obtain the first direct evidence of radical intermediates in SmI₂-induced cyclization reactions of α,β-unsaturated esters and ketones. researchgate.netnih.gov The detection and analysis of these radical species confirm that the reaction proceeds via a pathway involving the reduction of the α,β-unsaturated carbonyl group. researchgate.net

The technique can be enhanced through methods like spin trapping, where a short-lived radical intermediate reacts with a "spin trap" molecule to form a more stable radical adduct that is more easily detected by ESR. researchgate.net For example, in the reduction of an α-bromoketone with SmI₂, the resulting carbon-centered radical was successfully identified using this method. researchgate.net Furthermore, advanced techniques like Rapid Scan (RS) EPR have been applied to investigate samarium-mediated reduction mechanisms, providing evidence for radical intermediates with enhanced sensitivity. du.edu

Table 4: Application of ESR/EPR in Samarium(II) Chemistry

ApplicationTechniqueKey FindingReference
SmI₂-induced cyclizationESR SpectroscopyDirect evidence of radical intermediates researchgate.netnih.gov
Reduction of α-bromoketone with SmI₂EPR/Spin TrappingIdentification of a carbon-centered radical intermediate researchgate.net
Samarium-mediated reductionsRapid Scan (RS) EPRProvided evidence for a radical intermediate du.edu

Vibrational spectroscopy, particularly Fourier-Transform Infrared (FTIR) spectroscopy, is a powerful method for probing the coordination of ligands to a metal center. acs.orgresearchgate.net By analyzing the vibrational frequencies of specific functional groups within a ligand, one can deduce whether the ligand is coordinated to the metal and gain insights into the nature of the metal-ligand bond. acs.orgresearchgate.net

In the study of samarium complexes, FTIR is routinely used for characterization. For example, in samarium(III) complexes with dithiocarbamate (B8719985) and 1,10-phenanthroline (B135089) ligands, the position of the thioureide ν(C-N) band and the unsplit ν(C-S) band in the IR spectrum indicates the bidentate chelation of the dithiocarbamate ligands. ukm.my Similarly, in complexes of samarium chloride with silsesquioxane ligands, the FTIR spectra confirm the coordination by showing characteristic shifts in the vibrational bands of the ligand, such as the ν(C=N) and ν(O-H) groups, upon complexation. acs.orgnih.gov

FTIR spectra of samarium chloride coordinated with organic ligands like salicylic (B10762653) acid and glycine (B1666218) show distinct peaks corresponding to the different functional groups, confirming the formation of the coordination complex. researchgate.net The technique is sensitive enough to distinguish between free and coordinated ligands, as the electronic environment of the ligand is altered upon bonding to the samarium ion. researchgate.net These analyses are often performed on solid samples prepared as KBr pellets or Nujol mulls. rsc.orgacs.org

Table 5: Characteristic FTIR Bands for Ligand Coordination in Samarium Complexes

Complex TypeLigand Functional GroupWavenumber (cm⁻¹)InterpretationReference
Sm(III)-Dithiocarbamate-PhenanthrolineThioureide ν(C-N)~1450-1500Indicates ligand coordination ukm.my
Sm(III)-Dithiocarbamate-Phenanthrolineν(C-S)~930-1000 (unsplit)Bidentate chelation of dithiocarbamate ukm.my
Sm(III)-Silsesquioxaneν(C=N)~1656-1659Confirms ligand coordination acs.org
Sm(III)-Silsesquioxaneν(O-H)~3430-3435Confirms ligand coordination acs.org

X-ray Diffraction Studies of Samarium(II) Coordination Complexes

X-ray diffraction (XRD) has been an indispensable tool for elucidating the precise three-dimensional structures of samarium(II) coordination complexes. This technique provides invaluable insights into the coordination environment of the Sm(II) ion, including coordination numbers, geometries, and bond metrics. These structural details are fundamental to understanding the reactivity and properties of these compounds.

The coordination sphere of samarium(II) is highly flexible, accommodating a variety of ligands and exhibiting diverse coordination geometries. Single-crystal XRD studies have revealed that the geometry of Sm(II) complexes is significantly influenced by the steric and electronic properties of the surrounding ligands.

For instance, the reaction of SmI₂(THF)₂ with sodium N,N-dimethylaminodiboranate results in the formation of Sm(H₃BNMe₂BH₃)₂(THF)₃. osti.gov X-ray crystallography of this complex shows a distorted pentagonal bipyramidal geometry around the samarium center. osti.gov In this structure, the four boron atoms from the two N,N-dimethylaminodiboranate ligands and one of the THF molecules occupy the equatorial positions, while the other two THF ligands are in axial positions. osti.gov

In another example, a samarium(II) monoalkyl complex supported by a β-diketiminato-based tetradentate ligand, [LSmCH(SiMe₃)₂], was synthesized and characterized. nih.gov Single-crystal X-ray diffraction analysis of this complex revealed a distorted square-pyramidal coordination geometry. nih.gov

The influence of the ligand on the coordination geometry is further highlighted in complexes with sterically demanding secondary phosphide (B1233454) ligands. acs.org For example, the complex [{([Me₃Si]₂CH)(C₆H₄-2-OMe)P}₂Sm(DME)(THF)] adopts a distorted pentagonal bipyramidal geometry. acs.org In contrast, a similar complex, [{([Me₃Si]₂CH)(C₆H₃-2-OMe-3-Me)P}₂Sm(DME)], exhibits a distorted cis-octahedral geometry. acs.org A five-coordinate complex, [{([Me₃Si]₂CH)(C₆H₄-2-CH₂NMe₂)P}₂Sm(THF)], was found to have a square pyramidal geometry at the samarium center. acs.org

Metallocene complexes of samarium(II) have also been extensively studied. The complex (C₅Me₄H)₂Sm(DME) crystallizes with two independent molecules in the asymmetric unit, both adopting a distorted tetrahedral geometry. mdpi.comnsf.gov The samarium atom is coordinated to two tetramethylcyclopentadienyl ligands and the two oxygen atoms of a 1,2-dimethoxyethane (B42094) (DME) molecule. mdpi.comnsf.gov A bimetallic Sm(II)/Sm(II) complex, bridged by a cyclopentadienyl (B1206354) ligand, has also been isolated and structurally characterized, showcasing the complex structural possibilities in organosamarium chemistry. mdpi.com

The interaction of Sm(II) with other metals has been explored, leading to the synthesis of a bis(alumanyl)samarium(II) complex with unsupported Al-Sm bonds. chemistryviews.org X-ray diffraction revealed a nearly linear Al-Sm-Al core. chemistryviews.org

The following tables summarize key crystallographic data for a selection of samarium(II) coordination complexes, illustrating the diversity of their structures.

Table 1: Selected Crystallographic Data for Samarium(II) Coordination Complexes

ComplexCrystal SystemSpace GroupCoordination GeometryRef.
[{([Me₃Si]₂CH)(C₆H₄-2-OMe)P}₂Sm(DME)(THF)]TriclinicP1̄Distorted Pentagonal Bipyramidal acs.org
[{([Me₃Si]₂CH)(C₆H₃-2-OMe-3-Me)P}₂Sm(DME)]·Et₂OMonoclinicP2₁Distorted cis-Octahedral acs.org
[{([Me₃Si]₂CH)(C₆H₄-2-CH₂NMe₂)P}₂Sm(THF)]MonoclinicC2/cSquare Pyramidal acs.org
(C₅Me₄H)₂Sm(DME)OrthorhombicPbcaDistorted Tetrahedral mdpi.comnsf.gov
[LSmCH(SiMe₃)₂]--Distorted Square-Pyramidal nih.gov
Sm(H₃BNMe₂BH₃)₂(THF)₃--Distorted Pentagonal Bipyramidal osti.gov

Table 2: Selected Bond Lengths for Samarium(II) Coordination Complexes

ComplexBondBond Length (Å)Ref.
Sm(H₃BNMe₂BH₃)₂(DME)₂Sm-O2.658(3), 2.660(3) osti.gov
Sm-B3.056(5), 3.075(5) osti.gov
Sm-H2.62 - 2.76 osti.gov
(C₅Me₄H)₂Sm(DME)Sm-C(C₅Me₄H)2.741(2) - 2.867(2) mdpi.comnsf.gov
Sm-O(DME)2.591(1) - 2.617(1) mdpi.comnsf.gov
Bis(alumanyl)samarium(II) complexSm-Al~3.518, ~3.543 chemistryviews.org
[(Cpᴬʳ⁵)Smᴵᴵᴵ(μ-η²:η¹-O₂CH)(μ-η²:η²-CO₃)(μ-η¹:η¹-O₂CH)Smᴵᴵᴵ(Cpᴬʳ⁵)(DABCO)]Sm-N2.605(3) rsc.org
Sm-Centroid2.452, 2.523 rsc.org
[SmL₂(μ-EPh)]₂Sm-N2.398(2), 2.517(2) acs.org

Future Directions and Emerging Research Avenues for Samarium Dichloride

Exploration of Novel Synthetic Methodologies for Enhanced Samarium Dichloride Reagents

The development of more efficient, practical, and cost-effective methods for generating this compound is a primary focus of current research. Traditional preparations often involve the reduction of samarium(III) chloride or halide exchange from samarium diiodide. nih.gov However, these methods can have limitations regarding reagent stability, solubility, and the presence of byproducts that can influence reactivity.

Emerging synthetic strategies aim to overcome these challenges. One promising approach is the electrochemical synthesis of SmCl2 using a "sacrificial" samarium anode. acs.orgresearchgate.net This method allows for the efficient, one-step generation of SmCl2 in a highly pure form, free from metallic additives like lithium or magnesium that are common in other preparations. researchgate.net The electrochemical approach also offers precise control over the reagent's concentration. acs.org

Researchers are also exploring the use of different activating agents and solvent systems to enhance the reactivity and stability of SmCl2. For instance, the addition of certain ligands can modulate the reduction potential and steric environment of the samarium center, leading to improved selectivity in organic transformations. caltech.edu Studies have shown that during some catalytic reactions, SmI2 can be converted to the more powerful reductant, SmCl2, in the presence of a silyl (B83357) chloride. chemrxiv.org

Future work in this area will likely focus on:

Sonochemical and Mechanochemical Methods: Utilizing ultrasound or mechanical grinding to facilitate the reduction of Sm(III) to Sm(II), potentially offering faster and more environmentally friendly synthetic routes.

Flow Chemistry Systems: Developing continuous-flow reactors for the on-demand generation and use of SmCl2, which would enhance safety and scalability for industrial applications.

Novel Precursors: Investigating alternative samarium sources beyond samarium(III) chloride and samarium metal to develop more economical and sustainable synthetic protocols. google.com

Expanded Applications in Stereoselective Synthesis of Complex Molecular Architectures

This compound has proven to be a powerful reagent for the construction of complex organic molecules, often with a high degree of stereocontrol. gla.ac.ukrsc.org Its ability to mediate both radical and anionic processes allows for a wide range of carbon-carbon bond-forming reactions, including Barbier-type reactions, pinacol (B44631) couplings, and ketyl-olefin cyclizations. nih.govgla.ac.uk The oxophilicity of the samarium ion plays a crucial role in organizing transition states through chelation, leading to predictable and often high levels of diastereoselectivity. rsc.org

The future of SmCl2 in stereoselective synthesis lies in tackling even more challenging and intricate molecular targets. Key areas of emerging research include:

Asymmetric Catalysis: While stoichiometric SmCl2-mediated reactions often exhibit excellent stereoselectivity, the development of catalytic asymmetric variants remains a significant goal. This involves the design of chiral ligands that can effectively transfer stereochemical information from the catalyst to the product.

Tandem and Cascade Reactions: Harnessing the reactivity of SmCl2 to initiate complex reaction cascades, where multiple bonds and stereocenters are formed in a single operation. rsc.org This strategy significantly improves synthetic efficiency and allows for the rapid assembly of complex molecular frameworks.

Total Synthesis of Natural Products: Applying novel SmCl2-mediated methodologies to the total synthesis of biologically active natural products. nih.govresearchgate.net The unique reactivity of SmCl2 can provide solutions to synthetic challenges that are not easily addressed by other reagents. nih.gov

Table 1: Examples of SmCl2 in Stereoselective Synthesis

Reaction TypeSubstrate TypeProduct TypeKey Feature
Intramolecular Pinacol CouplingDicarbonyl compoundsCyclic diolsHigh diastereoselectivity
Ketyl-Alkyne CyclizationKeto-alkynesCyclic alcoholsFormation of five- and six-membered rings
Barbier ReactionCarbonyls and alkyl halidesAlcoholsHigh chemoselectivity

Development of Sustainable and Economical Catalytic this compound Systems

A major thrust in modern synthetic chemistry is the development of sustainable and cost-effective catalytic processes. While samarium-mediated reactions have traditionally required stoichiometric amounts of the reagent, recent breakthroughs are paving the way for catalytic systems. rsc.orgscitechdaily.com This is a critical step towards the broader adoption of samarium chemistry in industrial settings.

The key challenge in developing catalytic Sm(II) systems is the efficient regeneration of the active Sm(II) species from the Sm(III) product formed after electron transfer. chemrxiv.org Researchers are exploring several strategies to achieve this:

Co-reductant Systems: Employing a stoichiometric amount of a less expensive and more environmentally benign reducing agent, such as magnesium or zinc, to regenerate the Sm(II) catalyst. chemrxiv.orgmdpi.com

Electrocatalysis: Using an applied electrical potential to drive the reduction of Sm(III) to Sm(II), thereby closing the catalytic cycle. caltech.educaltech.edu This approach avoids the use of chemical reductants and the generation of stoichiometric byproducts.

Photoredox Catalysis: Utilizing visible light in conjunction with a photosensitizer to promote the reduction of Sm(III). scitechdaily.comacs.org This method offers a mild and sustainable approach to catalysis.

Recent studies have demonstrated the feasibility of these approaches. For example, a new samarium catalyst that operates under visible-light irradiation has been developed, significantly reducing the required amount of samarium for pinacol coupling reactions. scitechdaily.com Similarly, electrochemical methods have been shown to be effective for creating catalytic systems for various coupling reactions. acs.org Mechanistic studies have revealed that in some catalytic cycles, SmI2 is converted to the more reactive SmCl2. chemrxiv.org

Table 2: Comparison of Catalytic SmCl2 Strategies

Catalytic StrategyCo-reductant/Energy SourceAdvantagesChallenges
Co-reductantMg, ZnSimplicity, low cost of co-reductantStoichiometric waste from co-reductant
ElectrocatalysisElectricityNo chemical waste, precise controlRequires specialized equipment
Photoredox CatalysisVisible LightMild conditions, sustainable energy sourceRequires suitable photosensitizers

Interdisciplinary Research at the Interface of this compound Chemistry and Materials Science

The unique electronic and chemical properties of samarium compounds are not only valuable in organic synthesis but also hold significant promise in materials science. nanorh.com The interface between this compound chemistry and materials science is an emerging area of research with the potential for groundbreaking discoveries.

One area of active investigation is the use of this compound as a precursor for the synthesis of nanostructured materials. researchgate.net For instance, SmCl2 has been used as a source material in the hydrothermal synthesis of samarium oxide (Sm2O3) optical thin films. researchgate.net These films exhibit interesting optical properties, such as transparency to visible and infrared light and strong absorption of UV light, making them potentially useful in various optoelectronic devices. researchgate.net

Furthermore, the doping of polymers with samarium chloride has been shown to modify their electrical and optical properties. For example, doping poly(o-toluidine) with SmCl3 increases its crystallinity and enhances its photoluminescence intensity, suggesting applications in optoelectronic devices. ingentaconnect.com

Future research at this interdisciplinary frontier could explore:

Samarium-based Nanoparticles: The synthesis of samarium-containing nanoparticles with unique magnetic, catalytic, or luminescent properties.

Functional Polymers: The development of novel polymers incorporating samarium complexes for applications in sensors, catalysts, and light-emitting diodes.

Advanced Ceramics: The use of this compound in the fabrication of advanced ceramic materials with high-temperature stability and specific electronic properties. nanorh.com

Magnetic Materials: The application of samarium compounds in the production of high-performance permanent magnets. nanorh.comsamaterials.com

Advancements in In-situ Spectroscopic Monitoring and Real-time Mechanistic Elucidation of this compound Reactions

A deeper understanding of the mechanisms of this compound-mediated reactions is crucial for optimizing existing transformations and designing new ones. The transient and highly reactive nature of the intermediates involved, however, makes mechanistic studies challenging. The development and application of advanced in-situ spectroscopic techniques are beginning to provide unprecedented insights into these complex reaction pathways.

Techniques such as fiber optic-based Raman and UV-Vis spectroscopy are being employed to monitor the speciation of samarium complexes in real-time, even in high-temperature molten salt systems. osf.ioresearchgate.net These studies have provided valuable information on the coordination environment of both Sm(III) and Sm(II) ions. researchgate.net For example, in a LiCl-KCl eutectic, Sm(III) has been shown to form an octahedral SmCl6^3- complex. researchgate.net

Electrochemical methods, often coupled with spectroscopy, are also powerful tools for probing the redox behavior of samarium species and identifying reactive intermediates. acs.orgresearchgate.net These techniques have been used to characterize electrogenerated SmCl2 and to correlate its redox potential with its reactivity. acs.org

Future advancements in this area will likely involve:

Time-resolved Spectroscopy: The use of ultrafast spectroscopic techniques to directly observe the formation and decay of short-lived radical and organosamarium intermediates.

Computational Modeling: The integration of experimental data with high-level theoretical calculations to build comprehensive models of reaction mechanisms and transition states.

Advanced Mass Spectrometry: The application of techniques like electrospray ionization mass spectrometry (ESI-MS) to intercept and characterize key intermediates in SmCl2-mediated reactions.

By combining these advanced analytical and computational tools, researchers will be able to unravel the intricate mechanistic details of this compound chemistry, paving the way for the rational design of more efficient and selective synthetic methods.

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing samarium dichloride (SmCl₂), and how can purity be ensured during synthesis?

  • Methodological Approach : SmCl₂ is typically synthesized via direct chlorination of samarium metal under inert atmospheres (e.g., argon or nitrogen). Stoichiometric control is critical to avoid oxidation to SmCl₃. Purity is ensured by post-synthesis sublimation or vacuum drying, followed by characterization via X-ray diffraction (XRD) and inductively coupled plasma mass spectrometry (ICP-MS) to confirm stoichiometry .
  • Key Considerations : Use anhydrous solvents (e.g., THF, DME) and rigorously dry reagents to prevent hydrolysis. Monitor reaction temperature to avoid side reactions .

Q. How is this compound characterized using spectroscopic and crystallographic techniques?

  • Methodological Approach :

  • Spectroscopy : UV-Vis spectroscopy identifies electronic transitions in Sm²⁺ (e.g., 4f⁶ → 4f⁵5d¹ transitions at ~500–600 nm). IR spectroscopy detects chloride ligands (stretching modes at 250–300 cm⁻¹) .
  • Crystallography : Single-crystal XRD resolves SmCl₂’s orthorhombic crystal structure (space group Pnma), with bond lengths and angles confirming oxidation state .
    • Data Interpretation : Compare experimental XRD patterns with reference databases (e.g., ICDD PDF-4+) to validate phase purity .

Q. What solvents and conditions are compatible with this compound in organometallic reactions?

  • Methodological Approach : SmCl₂ is highly moisture-sensitive. Compatible solvents include THF, DME, and toluene. Reactions require inert atmospheres (glovebox/Schlenk line) and temperatures between –78°C and 25°C.
  • Key Considerations : Pre-dry solvents over molecular sieves or sodium/benzophenone. Monitor reaction progress via NMR or GC-MS to detect intermediates .

Advanced Research Questions

Q. How can researchers design experiments to study the mechanistic role of this compound in single-electron transfer (SET) reactions?

  • Methodological Approach :

  • Kinetic Studies : Use stopped-flow spectroscopy to monitor reaction rates under varying SmCl₂ concentrations and temperatures.
  • Radical Trapping : Introduce TEMPO or DMPO to detect transient radical intermediates via EPR spectroscopy .
    • Data Interpretation : Compare rate constants and activation parameters (ΔH‡, ΔS‡) to distinguish between concerted and stepwise mechanisms .

Q. How should contradictions in reported catalytic activity data for SmCl₂-mediated reactions be resolved?

  • Methodological Approach :

  • Reproducibility Checks : Replicate studies under identical conditions (solvent purity, temperature, substrate ratios).
  • Statistical Analysis : Apply ANOVA or t-tests to evaluate significance of activity differences. Use control experiments to isolate variables (e.g., trace moisture, oxygen) .
    • Case Study : Discrepancies in SmCl₂’s efficacy in pinacol coupling may arise from solvent dielectric constants or Sm²⁺/Sm³⁺ redox equilibria. Electrochemical studies (cyclic voltammetry) can clarify redox behavior .

Q. What strategies improve the stability and catalytic longevity of this compound in reusable systems?

  • Methodological Approach :

  • Stabilization Techniques : Encapsulate SmCl₂ in MOFs or silica matrices to reduce hydrolysis. Use ionic liquids as reaction media to enhance thermal stability.
  • Recycling Tests : Monitor catalytic activity over multiple cycles via GC-MS or HPLC. Characterize post-reaction samples with XRD to detect structural degradation .
    • Key Metrics : Report turnover numbers (TON) and frequency (TOF) to quantify efficiency .

Data Presentation Guidelines

  • Tables : Include tabulated kinetic data (e.g., rate constants, activation parameters) and spectroscopic peaks with assignments .
  • Figures : Use Arrhenius plots for kinetic studies and crystallographic diagrams (e.g., ORTEP) for structural clarity. Label axes with SI units and error bars .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.